4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene-1-sulfonamide core substituted with an ethoxy group at the 4-position. The N-linked aromatic moiety comprises a 2-methylphenyl group attached to an imidazo[1,2-b]pyridazine ring system substituted with a methoxy group at the 6-position.
Properties
IUPAC Name |
4-ethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-30-17-7-9-18(10-8-17)31(27,28)25-19-13-16(6-5-15(19)2)20-14-26-21(23-20)11-12-22(24-26)29-3/h5-14,25H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTDGXKUOFGAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethoxy Group: The ethoxy group is typically introduced through an etherification reaction using ethyl alcohol and a suitable catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to modulate enzyme activity and receptor interactions. Research indicates that it may influence various signaling pathways within biological systems, potentially leading to applications in treating diseases such as cancer and neurodegenerative disorders.
Antiviral Activity
Imidazo[1,2-b]pyridazine derivatives, including this compound, have been investigated for their antiviral properties. Studies suggest that they may act as inhibitors against viral infections by interfering with viral replication mechanisms .
Neuroimaging Agents
The binding affinity of related imidazo[1,2-b]pyridazines to amyloid plaques has been explored for their potential use in positron emission tomography (PET) imaging. This application could be crucial for early detection and monitoring of Alzheimer's disease .
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its pharmacological properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Core Heterocyclic Systems
The imidazo[1,2-b]pyridazine scaffold distinguishes this compound from analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), which utilizes a simpler pyridine ring . In contrast, the imidazo-pyridazine system enhances π-π stacking interactions and metabolic stability compared to monocyclic systems .
Substituent Analysis
- Ethoxy vs.
- Methylphenyl vs. Pyrimidinylamino Groups: The 2-methylphenyl group in the target compound contrasts with pyrimidinylamino substituents in analogs like 923216-86-8 (), which introduce hydrogen-bonding capabilities but may reduce steric bulk .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Sulfonamide derivatives with imidazo-heterocycles (e.g., imidazo[1,2-a]pyrimidine in 923113-15-9 , ) exhibit kinase inhibitory activity .
- The methoxyimidazo-pyridazine system in the target compound could modulate selectivity for ATP-binding pockets in kinases or carbonic anhydrases compared to thiazolyl or pyrimidinyl analogs () .
Research Findings and Gaps
- Unresolved Questions: Limited data on bioavailability, toxicity, or exact enzymatic targets necessitates further in vitro and in vivo studies.
Biological Activity
The compound 4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxy group .
- A sulfonamide moiety .
- A methoxyimidazo[1,2-b]pyridazin ring.
- A 2-methylphenyl group .
This unique combination of functional groups contributes to its biological properties.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways such as PI3K-AKT and MAPK .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is implicated in tumor growth and metastasis. Additionally, the imidazo[1,2-b]pyridazine moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on malignant cells .
Pharmacological Profiling
Pharmacological profiling studies have shown that compounds with similar structures can modulate various receptors and enzymes involved in tumor progression. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to enhanced antitumor efficacy in certain sulfonamide derivatives .
Case Studies
-
Case Study on Antitumor Efficacy
- A study involving a series of sulfonamide derivatives showed promising results against human cancer cell lines, demonstrating IC50 values in the low micromolar range. The lead compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.
- Mechanistic Insights
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant inhibition of cancer cell proliferation and induction of apoptosis. |
| Mechanism of Action | Inhibition of DHFR and modulation of PI3K-AKT signaling pathways. |
| Clinical Relevance | Potential for development as a targeted therapy for various cancers. |
Q & A
Q. What are the key synthetic pathways and critical steps for synthesizing 4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Imidazo[1,2-b]pyridazine core formation : Cyclization of substituted pyridazines with appropriate reagents under controlled pH and temperature (e.g., 80–100°C in polar aprotic solvents like DMF) .
- Sulfonamide coupling : Reacting the imidazo-pyridazine intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) .
- Ethoxy group introduction : Alkylation or nucleophilic substitution reactions using ethylating agents (e.g., iodoethane) under anhydrous conditions . Key challenges include minimizing by-products (e.g., over-alkylation) and ensuring regioselectivity. Progress is monitored via TLC and NMR .
Q. Which functional groups dominate the compound’s reactivity, and how do they influence experimental design?
Critical functional groups:
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding and influences solubility. Requires protection during acidic/basic reactions .
- Imidazo[1,2-b]pyridazine core : Aromatic π-system contributes to planar rigidity, affecting crystallinity and intermolecular interactions .
- Methoxy and ethoxy groups : Electron-donating substituents modulate electronic density, impacting nucleophilic/electrophilic reactivity . Experimental design must account for these groups’ stability (e.g., avoiding strong oxidants that degrade sulfonamides) .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (peaks at δ 7.2–8.5 ppm for aromatic protons; δ 50–60 ppm for sulfonamide carbons) and HRMS (exact mass ± 0.001 Da) .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Thermal stability : DSC and TGA to determine melting points (e.g., 180–200°C) and decomposition profiles .
Q. How do solubility and formulation challenges impact biological testing?
The compound’s low aqueous solubility (logP ~3.5) necessitates formulation strategies:
- Co-solvents : Use DMSO or cyclodextrin complexes for in vitro assays .
- Micellar systems : Poloxamer 407 or PEG-based surfactants for in vivo studies . Solubility is quantified via shake-flask method in PBS (pH 7.4) .
Advanced Research Questions
Q. What strategies optimize multi-step synthesis yields while maintaining purity?
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design identified optimal conditions for imidazo-pyridazine cyclization (yield increased from 45% to 72%) .
- Flow chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., sulfonamide coupling) .
Q. How do structural modifications influence biological activity in related analogs?
SAR studies on analogs reveal:
- Methoxy position : 6-Methoxy substitution on imidazo-pyridazine enhances kinase inhibition (IC₅₀ reduced by 50% vs. 4-methoxy analogs) .
- Ethoxy vs. trifluoromethyl : Ethoxy improves metabolic stability (t₁/₂ > 4 hrs in liver microsomes) compared to CF₃-substituted analogs .
- Methylphenyl group : Ortho-methyl on the phenyl ring reduces steric hindrance, improving target binding (Kd = 12 nM) .
Q. What methodologies resolve contradictions in reported biological activities?
Discrepancies (e.g., varying IC₅₀ values) arise from:
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization) and ATP concentrations (for kinase assays) .
- Metabolite interference : Use LC-MS/MS to quantify parent compound vs. metabolites in cellular assays .
Q. How is computational modeling used to predict target interactions?
- Docking studies : Glide or AutoDock Vina simulate binding to kinase domains (e.g., EGFR-TK). Key interactions: sulfonamide H-bond with Asp831; imidazo-pyridazine π-stacking with Phe699 .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
Q. What advanced techniques analyze thermal degradation pathways?
- TGA-FTIR coupling : Identifies volatile degradation products (e.g., SO₂ release at 220°C) .
- Isothermal calorimetry : Quantifies heat flow during decomposition to optimize storage conditions (e.g., -20°C under argon) .
Q. How are reaction mechanisms validated for key synthetic steps?
- Isotopic labeling : ¹⁸O-labeled sulfonamide intermediates track oxygen incorporation during coupling .
- Kinetic studies : Monitor reaction rates via in-situ IR to identify rate-limiting steps (e.g., imidazo-pyridazine cyclization follows second-order kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
